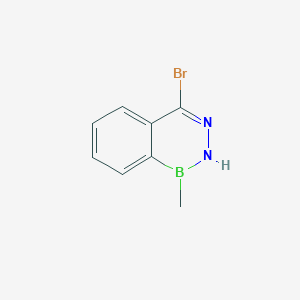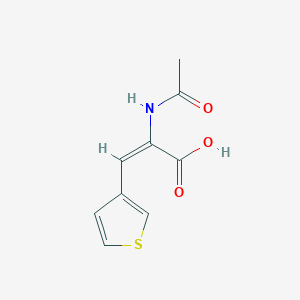![molecular formula C11H8OS2 B428746 6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one](/img/structure/B428746.png)
6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one is an organic compound with the molecular formula C11H8OS2 It is known for its unique structure, which includes a cyclohepta ring fused with two thiophene rings
Preparation Methods
The synthesis of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be achieved through several methods. One common approach involves the reaction of dibromo derivatives of benzo[4,5]cyclohepta[1,2-b]thiophene with ketones . The reaction typically occurs in the presence of suitable solvents and under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one has several scientific research applications:
Organic Electronics: It is used in the development of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to its semiconducting properties.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drug molecules, contributing to medicinal chemistry research.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one can be compared with similar compounds such as:
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one: This compound shares a similar core structure but differs in the position and number of substituents.
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: This derivative includes bromine atoms, which can significantly alter its reactivity and applications.
The uniqueness of 8,9-Dihydro-4H-cyclohepta[1,2-b:5,4-b’]dithiophen-4-one lies in its specific ring fusion and the presence of sulfur atoms, which contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C11H8OS2 |
|---|---|
Molecular Weight |
220.3g/mol |
IUPAC Name |
6,11-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),4,12-tetraen-2-one |
InChI |
InChI=1S/C11H8OS2/c12-11-7-3-5-13-9(7)1-2-10-8(11)4-6-14-10/h3-6H,1-2H2 |
InChI Key |
HGEDEDNXSSODPN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C(=O)C3=C1SC=C3 |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C3=C1SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B428663.png)

![4,4'-Bis[3-chlorothiophene]](/img/structure/B428667.png)




![4,6-dimethyl-1H,3H-thieno[3,4-c]thiophene 2-oxide](/img/structure/B428673.png)






